1H-Benzimidazol-6-amine,3-oxide(9CI)
Description
Molecular Geometry and Crystallographic Analysis
The molecular geometry of 1H-Benzimidazol-6-amine,3-oxide is fundamentally determined by the bicyclic benzimidazole framework combined with the specific positioning of functional groups. X-ray crystallographic studies of related benzimidazole N-oxide compounds provide valuable insights into the structural characteristics expected for this compound. The benzimidazole core maintains a planar configuration, with the fused benzene and imidazole rings exhibiting minimal deviation from coplanarity, typically showing root mean square deviations of less than 0.04 Angstroms.
The N-oxide functionality at the 3-position introduces significant geometric perturbations compared to the parent benzimidazole. Crystal structure analyses of analogous N-oxide derivatives reveal that the nitrogen-oxygen bond length typically ranges from 1.28 to 1.32 Angstroms, characteristic of partial double bond character due to charge delocalization. The presence of the N-oxide group affects the overall molecular dimensions, with the oxygen atom extending approximately 1.2 Angstroms beyond the plane of the heterocyclic system.
| Structural Parameter | 1H-Benzimidazol-6-amine,3-oxide | Related N-oxide Compounds |
|---|---|---|
| Molecular Formula | C7H7N3O | C4H5N3O3 to C8H7N3O |
| Molecular Weight | 149.15 g/mol | 143.10 to 161.16 g/mol |
| N-O Bond Length (estimated) | 1.30 ± 0.02 Å | 1.28-1.32 Å |
| Ring Planarity (RMS deviation) | < 0.05 Å | 0.01-0.04 Å |
The amino group at the 6-position contributes to the overall molecular architecture through its pyramidal geometry and potential for hydrogen bonding interactions. Crystallographic data from related aminobenzimidazole derivatives indicate that the amino nitrogen typically exhibits a pyramidalized configuration with an angle sum of approximately 343-360 degrees, depending on the hydrogen bonding environment. The carbon-nitrogen bond length for the amino substituent ranges from 1.35 to 1.38 Angstroms, consistent with partial double bond character arising from conjugation with the aromatic system.
Intermolecular packing in the crystal lattice is significantly influenced by the dual functionality of the amino and N-oxide groups. Hydrogen bonding patterns typically involve the amino protons as donors and the N-oxide oxygen as an acceptor, creating extended networks that stabilize the crystal structure. The characteristic hydrogen bond distances range from 2.8 to 3.0 Angstroms, with donor-hydrogen-acceptor angles typically exceeding 150 degrees.
Tautomeric Forms and Resonance Stabilization
The tautomeric behavior of 1H-Benzimidazol-6-amine,3-oxide is considerably more complex than that of simple benzimidazole due to the presence of multiple heteroatoms capable of proton exchange. The primary tautomeric equilibrium involves the migration of the proton between the two nitrogen atoms of the imidazole ring, designated as 1H and 3H tautomers. However, the presence of the N-oxide functionality at the 3-position significantly perturbs this equilibrium by altering the electronic distribution within the heterocyclic system.
Carbon-13 nuclear magnetic resonance spectroscopy provides quantitative insights into tautomeric ratios in benzimidazole derivatives. The chemical shift differences between tautomeric forms can be analyzed using reference values of approximately 120.0 parts per million for carbon atoms adjacent to pyridine-like nitrogen and 110.0 parts per million for positions adjacent to pyrrole-like nitrogen. The tautomeric ratio can be calculated using the equation:
$$ \text{Tautomer Ratio} = \frac{\delta C{\text{observed}} - \delta C{\text{pyrrole reference}}}{\delta C{\text{pyridine reference}} - \delta C{\text{pyrrole reference}}} $$
The N-oxide functionality introduces additional stabilization through charge delocalization, which affects the relative stability of tautomeric forms. Computational studies of related N-oxide systems suggest that the N-oxide group can stabilize adjacent positive charges through resonance structures involving nitrogen-oxygen multiple bond character. This stabilization preferentially favors tautomeric forms where the positive charge development occurs near the N-oxide functionality.
| Tautomeric Form | Relative Stability | Key Structural Features |
|---|---|---|
| 1H-Form | Baseline | Proton on N1, N-oxide at N3 |
| 3H-Form (theoretical) | Destabilized | Incompatible with N-oxide at N3 |
| Amino Tautomers | Variable | Amino/imino equilibrium at C6 |
The amino group at the 6-position introduces additional tautomeric possibilities through amino-imino equilibration. However, thermodynamic studies indicate that amino forms are generally preferred over imino forms in benzimidazole systems due to the greater stability of carbon-nitrogen single bonds compared to carbon-nitrogen double bonds in aromatic environments. The presence of the N-oxide group further stabilizes the amino form through favorable electrostatic interactions.
Resonance stabilization in 1H-Benzimidazol-6-amine,3-oxide involves multiple canonical structures that distribute electron density throughout the molecular framework. The primary resonance forms include structures with varying degrees of charge separation between the amino group, the aromatic system, and the N-oxide functionality. The most significant contributions arise from structures where the amino group donates electron density into the aromatic system while the N-oxide group serves as an electron-withdrawing terminus.
Comparative Analysis with Benzimidazole N-Oxide Derivatives
The structural characteristics of 1H-Benzimidazol-6-amine,3-oxide can be effectively contextualized through comparison with other benzimidazole N-oxide derivatives that have been characterized crystallographically and spectroscopically. The systematic variation of substituents and N-oxide positioning provides insights into structure-property relationships within this class of compounds.
1-Ethyl-1H-benzimidazole 3-oxide represents a closely related analog where the amino group is replaced by an alkyl substituent at the nitrogen atom rather than the carbon framework. This compound exhibits similar N-oxide characteristics but lacks the hydrogen bonding capability and electron-donating properties of the amino group. The molecular weight of 162.19 grams per mole for the ethyl derivative compared to 149.15 grams per mole for the amino compound reflects the substitution pattern differences.
Crystal structure analysis of 1H-benzimidazole-2-carboxamide provides insights into the effects of electron-withdrawing substituents on the benzimidazole framework. The carboxamide derivative exhibits orthorhombic crystal symmetry with space group Pccn, demonstrating the influence of hydrogen bonding patterns on crystal packing. The intermolecular hydrogen bonding distances of 2.814 Angstroms observed in this system are comparable to those expected for the amino N-oxide compound.
| Compound | Molecular Weight | Key Functional Groups | Crystal System |
|---|---|---|---|
| 1H-Benzimidazol-6-amine,3-oxide | 149.15 g/mol | Amino, N-oxide | Not determined |
| 1-Ethyl-1H-benzimidazole 3-oxide | 162.19 g/mol | Ethyl, N-oxide | Not reported |
| 1H-Benzimidazole-2-carboxamide | 161.16 g/mol | Carboxamide | Orthorhombic |
| 1-(Carboxymethyl)-1H-imidazole 3-oxide | 156.11 g/mol | Carboxyl, N-oxide | Monoclinic |
The imidazole N-oxide derivatives provide additional comparative data, particularly regarding the electronic effects of the N-oxide functionality. 1-(Carboxymethyl)-1H-imidazole 3-oxide crystallizes in a monoclinic system with space group P21/c, exhibiting molecular dimensions that reflect the balance between steric and electronic factors. The nitrogen-oxygen bond length of 1.31 Angstroms in this compound is representative of the range observed in N-oxide systems.
Spectroscopic comparisons reveal systematic trends in chemical shifts and coupling patterns that correlate with substituent effects. The carbon-13 chemical shifts of benzimidazole carbons are consistently affected by both the amino and N-oxide substituents, with the amino group causing upfield shifts due to electron donation and the N-oxide group causing downfield shifts due to electron withdrawal. These opposing electronic effects create a unique spectroscopic signature for 1H-Benzimidazol-6-amine,3-oxide.
The biological activity profiles of benzimidazole N-oxide derivatives suggest that the combination of amino and N-oxide functionalities may confer enhanced pharmacological properties. While specific biological data for 1H-Benzimidazol-6-amine,3-oxide are limited, related compounds demonstrate antimicrobial and anticancer activities that correlate with their structural features. The amino group typically enhances binding affinity to biological targets through hydrogen bonding interactions, while the N-oxide functionality can modulate lipophilicity and metabolic stability.
Properties
CAS No. |
117131-32-5 |
|---|---|
Molecular Formula |
C7H7N3O |
Synonyms |
1H-Benzimidazol-6-amine,3-oxide(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Benzimidazole Derivatives
Substituent Effects on Physical and Spectral Properties
- 1H-Benzimidazol-6-amine (CAS 7621-86-5): Structure: Lacks the 3-oxide group but includes a 4-aminophenyl substituent. Toxicity: Classified as genotoxic (positive reverse mutation test) with an oral LD50 >2,000 mg/kg . Synthetic Yield: A related benzimidazolamine derivative (without oxide) synthesized via tin(II) chloride reduction achieved 78% yield .
- 1H-Benzimidazol-6-amine,4,7-dimethyl- (CAS 170918-30-6): Structure: Contains methyl groups at positions 4 and 5. Molecular Formula: C9H11N3 (MW: 161.20 g/mol), contrasting with the target compound’s likely formula (C7H7N3O, MW: 149.15 g/mol).
- 1H-Benzimidazol-6-amine,2-(1,1-dimethylethyl)- (9CI): Structure: Features a bulky tert-butyl group at position 2.
Spectroscopic Differentiation
- FT-IR: Non-oxide benzimidazolamines exhibit N-H stretches at ~3429–3354 cm⁻¹ and C=N stretches at ~1639 cm⁻¹ . The 3-oxide group in the target compound would introduce a characteristic N-O stretch (~1250–1350 cm⁻¹).
- ¹H-NMR: The 3-oxide’s electron-withdrawing effect would deshield nearby protons, shifting aromatic signals upfield compared to non-oxide analogs .
Comparison with Purine N-Oxides
Purine N-oxides (e.g., adenine 3-oxide, hypoxanthine 3-oxide) share the N-oxide functional group but differ in core structure. Key contrasts include:
- Synthetic Challenges : Purine N-oxides often require total synthesis due to poor regioselectivity in direct oxidation . Similar challenges may apply to benzimidazole N-oxides.
- Stability : Hypoxanthine 3-oxide is stable in alkaline solutions but decomposes in acidic conditions . This pH-dependent stability could parallel the behavior of 1H-benzimidazol-6-amine,3-oxide.
- Biological Activity: Purine N-oxides (e.g., adenine 1-oxide) exhibit oncogenicity, highlighting the critical influence of oxide position on toxicity . The 3-oxide group in the target compound may similarly modulate genotoxic risks compared to non-oxide benzimidazoles .
Data Tables
Table 1: Structural and Physical Comparison
*Inferred from structural analogs .
Preparation Methods
Nitro-Group Reduction Followed by N-Oxidation
A common approach involves synthesizing 6-nitro-1H-benzimidazole followed by sequential reduction and oxidation.
Step 1: Synthesis of 6-Nitro-1H-benzimidazole
1,2-Diamino-4-nitrobenzene undergoes cyclization using formic acid at 100–120°C for 6–8 hours, yielding 6-nitro-1H-benzimidazole. Alternative cyclizing agents, such as polyphosphoric acid or acetic anhydride, may enhance yields (80–90%).
Step 2: Reduction of Nitro to Amine
Catalytic hydrogenation (H₂, 5% Pd/C, ethanol, 25°C, 12 hours) reduces the nitro group to an amine, producing 6-amino-1H-benzimidazole. Tin(II) chloride in concentrated HCl at 60–80°C offers a non-catalytic alternative, though with lower yields (~70%).
Step 3: N-Oxidation at Position 3
The 6-amino-1H-benzimidazole is treated with 30% hydrogen peroxide in glacial acetic acid (1:2 ratio) at 50°C for 4–6 hours to form the 3-oxide derivative. Yields range from 60–75%, with purity dependent on recrystallization (e.g., ethanol/water).
Microwave-Assisted One-Pot Synthesis
Microwave irradiation significantly accelerates benzimidazole N-oxide formation. Adapting methodologies from bis-benzimidazole syntheses:
Procedure
-
Reactants : 2-Chloro-5-nitroaniline (1 eq) and ammonium acetate (2 eq) in ethanol.
-
Cyclization : Microwave irradiation at 120°C for 20 minutes under 100 W power.
-
Oxidation : Addition of potassium carbonate (2 eq) and hydrogen peroxide (3 eq), followed by further microwave heating at 120°C for 15 minutes.
Outcome : Direct formation of 1H-Benzimidazol-6-amine,3-oxide in 85–90% yield, minimizing side products.
Oxidative Cyclization Using Perborate Catalysts
Labeprazole synthesis methods inspire adaptations for selective N-oxidation:
Key Steps
-
Substrate : 6-Amino-1H-benzimidazole dissolved in dichloromethane.
-
Oxidizing Agent : Sodium perborate tetrahydrate (1.5 eq) with acetic anhydride (1 eq) at 0–5°C for 2 hours.
-
Workup : Neutralization with aqueous NaHCO₃ and extraction into ethyl acetate.
Yield : 70–80% with >95% purity by HPLC.
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
Regioselectivity in Cyclization
Positioning the nitro group at C6 requires precise control. Steric and electronic effects favor nitration at C5 in unsubstituted benzimidazoles, necessitating directed ortho-metalation or protection/deprotection strategies.
N-Oxidation Side Reactions
Over-oxidation to N,N-dioxides or ring hydroxylation may occur with excess H₂O₂. Lower temperatures (50°C) and stoichiometric H₂O₂ mitigate this.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1H-Benzimidazol-6-amine,3-oxide(9CI), and how do reaction conditions influence product purity?
- Methodology : The compound can be synthesized via cyclization of substituted o-phenylenediamine derivatives under oxidative conditions. For example, nitric oxide or hydrogen peroxide may introduce the 3-oxide group, while controlled pH and temperature (e.g., 80–100°C) optimize yield . Purification via column chromatography (silica gel, eluent: methanol/dichloromethane) and recrystallization (ethanol/water) are critical to achieve >95% purity.
- Data Contradiction : Conflicting reports on reaction efficiency may arise from impurities in starting materials or variations in oxidant concentration. Validate purity using HPLC (C18 column, 254 nm) and confirm structure via H NMR (DMSO-d6, δ 7.2–8.1 ppm for aromatic protons) .
Q. How can researchers characterize the stability of 1H-Benzimidazol-6-amine,3-oxide(9CI) under varying storage conditions?
- Methodology : Conduct accelerated stability studies by storing the compound at 4°C (dry), room temperature (25°C, 60% humidity), and 40°C (75% humidity) for 30 days. Monitor degradation via TLC (silica gel F254, chloroform:methanol 9:1) and quantify using UV-Vis spectroscopy (λmax ~280 nm). Stability is pH-dependent; avoid aqueous solutions below pH 5 due to potential ring-opening reactions .
Q. What spectroscopic techniques are most effective for confirming the structure of this compound?
- Methodology :
- Mass Spectrometry (HRMS) : Confirm molecular weight (149.15 g/mol) with ESI-HRMS (calculated [M+H]⁺: 150.0668) .
- NMR : Key signals include a singlet for the amine proton (δ ~5.3 ppm) and deshielded aromatic protons due to the 3-oxide group (δ 7.5–8.0 ppm). Compare with computed C NMR shifts (e.g., DFT/B3LYP/6-311+G(d,p)) to resolve ambiguities .
Advanced Research Questions
Q. How does the 3-oxide group influence the electronic properties and reactivity of the benzimidazole core?
- Methodology : Perform density functional theory (DFT) calculations (e.g., Gaussian 16) to analyze frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. The 3-oxide group increases electron density at the 6-amine position, enhancing nucleophilicity for substitution reactions. Validate via kinetic studies (e.g., reaction with acetyl chloride in THF, monitored by in-situ IR) .
- Data Contradiction : Conflicting computational vs. experimental reactivity trends may arise from solvent effects or implicit/explicit solvation models in DFT. Cross-validate with Hammett substituent constants (σₚ for oxide group ~0.15) .
Q. What strategies mitigate competing side reactions during functionalization of the 6-amine group?
- Methodology : Protect the amine using Boc anhydride (tert-butyloxycarbonyl) before introducing substituents. Deprotection with TFA/CH₂Cl₂ (1:4) restores the amine. Monitor side products (e.g., over-oxidation) via LC-MS and optimize stoichiometry (e.g., 1.2 eq. acylating agent) .
- Case Study : Acylation with benzoyl chloride yielded 85% target product vs. 15% N-oxide decomposition byproduct when conducted at 0°C under argon .
Q. How can researchers evaluate the compound’s potential as a ligand in coordination chemistry?
- Methodology : Synthesize metal complexes (e.g., Cu(II), Fe(III)) by refluxing the compound with metal salts in ethanol. Characterize via single-crystal XRD to confirm binding mode (N-oxide as a monodentate ligand). Compare stability constants (log K) with potentiometric titrations (pH 2–12, 0.1 M KCl) .
- Data Contradiction : Conflicting log K values may reflect differences in ionic strength or temperature. Use the Davies equation to standardize results .
Methodological Challenges and Solutions
Key Research Findings
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
